1-(Azetidin-3-yl)but-3-yn-1-one

Description

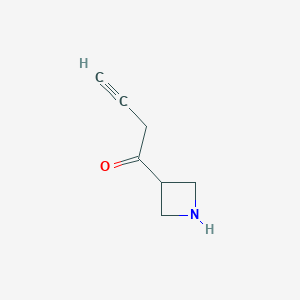

1-(Azetidin-3-yl)but-3-yn-1-one (CAS: 1600213-98-6) is a small organic compound featuring a strained four-membered azetidine ring substituted at the 3-position and a terminal alkyne group within a butynone framework. Its molecular formula is C₇H₉NO, with a molecular weight of 123.15 g/mol . The compound’s key structural elements include:

- But-3-yn-1-one moiety: A ketone conjugated to a terminal alkyne, enabling participation in click chemistry (e.g., cycloadditions) or nucleophilic reactions.

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1-(azetidin-3-yl)but-3-yn-1-one |

InChI |

InChI=1S/C7H9NO/c1-2-3-7(9)6-4-8-5-6/h1,6,8H,3-5H2 |

InChI Key |

LLOYBGGIKBILNZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(=O)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)but-3-yn-1-one can be synthesized through various methods. One common approach involves the alkylation of azetidine with propargyl bromide under basic conditions. Another method includes the cyclization of suitable precursors using transition metal catalysts. For instance, the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition has been employed to prepare azetidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Microwave-assisted synthesis and continuous flow chemistry are some of the advanced techniques used to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of saturated azetidine derivatives.

Substitution: Formation of various substituted azetidine compounds.

Scientific Research Applications

1-(Azetidin-3-yl)but-3-yn-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A : 1-(Azetidin-1-yl)-3-phenylpropan-1-one (CAS: 1090905-62-6)

- Molecular Formula: C₁₂H₁₅NO (189.26 g/mol) .

- Key Features: Azetidine substituted at the 1-position. Propanone chain with a phenyl group, introducing aromaticity.

- Comparison: Substituent Position: The 1-yl substitution in Compound A reduces steric strain compared to the 3-yl substitution in the target compound.

Compound B : (Z)-1-Phenyl-3-(3-pyridylmethylamino)-but-2-en-1-one

- Molecular Formula: Not explicitly stated, but includes a pyridine ring and α,β-unsaturated ketone .

- Key Features: Conjugated enone system (but-2-en-1-one) for Michael addition reactivity. Pyridylmethylamino group, enabling hydrogen bonding or coordination chemistry.

- Comparison: Ring Strain vs. Stability: Compound B’s six-membered pyridine ring is less strained than the azetidine in the target compound, likely improving stability. Functional Groups: The enone in Compound B supports conjugate additions, contrasting with the alkyne-driven reactivity of the target compound.

Physicochemical and Reactivity Profiles

Biological Activity

1-(Azetidin-3-yl)but-3-yn-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains an azetidine ring, which is a saturated four-membered ring containing one nitrogen atom. The presence of the but-3-yn-1-one moiety introduces a triple bond and a carbonyl group, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown selective binding to nAChR subtypes, influencing neurotransmission and exhibiting potential neuroprotective effects .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Moderate inhibition |

| U937 (Leukemia) | 16.0 | Significant growth inhibition |

| A549 (Lung) | 15.0 | Moderate growth inhibition |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial and Antiviral Properties

This compound has been studied for its antimicrobial and antiviral activities. Preliminary studies have indicated:

- Antimicrobial Activity : Exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL across various strains.

- Antiviral Activity : Potential effectiveness against viral infections has been noted, with ongoing research into its mechanisms of action against specific viral targets .

Study on Antiproliferative Effects

In a controlled study, researchers synthesized several derivatives of this compound and evaluated their antiproliferative effects on cancer cell lines. The study found that modifications to the azetidine ring significantly influenced the activity:

| Derivative | IC50 (μM) | Mechanism |

|---|---|---|

| Parent Compound | 15.0 | Direct cytotoxicity |

| Methyl-substituted Variant | 8.0 | Enhanced apoptosis induction |

| Hydroxyl-substituted Variant | 10.5 | Increased receptor binding |

These results highlight the importance of structural modifications in enhancing the biological efficacy of azetidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.